molecular formula C11H10OS B8563154 2-(Benzyloxy)thiophene

2-(Benzyloxy)thiophene

Cat. No. B8563154
M. Wt: 190.26 g/mol
InChI Key: YRRQAJDSSFLMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932272B2

Procedure details

To a solution of benzyl alcohol (3.45 mL, 33.3 mmol) in 1,2-dimethoxyethane (80 mL) was added n-butyl lithium (2.6M hexane solution, 13.5 mL, 33.3 mmol) dropwise, which was then stirred for 10 minutes. Copper(I) chloride (5210 mg, 49.45 mmol) was added thereto, followed by stirring for 10 minutes on an ice bath, then, it was stirred for 2.5 hours at room temperature. 2-Iodothiophene (4995 mg, 23.78 mmol) and pyridine 320 mL were further added, and the solution was stirred for 13 hours under reflux. Ethyl acetate was added to the reaction mixture, which was sequentially washed with 1N hydrochloric acid, an aqueous solution of sodium hydrogen sulfate and brine, dried over anhydrous magnesium sulfate, and then, concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (420 mg, 2.21 mmol, 9.5%) was obtained.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4995 mg
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Two
Quantity
5210 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
9.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.I[C:15]1[S:16][CH:17]=[CH:18][CH:19]=1.N1C=CC=CC=1>COCCOC.[Cu]Cl.C(OCC)(=O)C>[CH2:1]([O:8][C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.45 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
80 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
4995 mg
Type
reactant
Smiles
IC=1SC=CC1
Name
Quantity
320 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5210 mg
Type
catalyst
Smiles
[Cu]Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
which was then stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 10 minutes on an ice bath
Duration
10 min
STIRRING
Type
STIRRING
Details
it was stirred for 2.5 hours at room temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
was sequentially washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous solution of sodium hydrogen sulfate and brine, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.21 mmol
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 9.5%
YIELD: CALCULATEDPERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.